molecular formula C9H19NO2 B1368821 Ethyl 2-(aminomethyl)-2-ethylbutanoate CAS No. 90726-82-2

Ethyl 2-(aminomethyl)-2-ethylbutanoate

Cat. No. B1368821
CAS RN: 90726-82-2
M. Wt: 173.25 g/mol
InChI Key: RKLOVNYPVLBMAB-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-2-ethylbutanoate is a chemical compound with the empirical formula C7H15NO2 . It is also known as 2-(氨基甲基)丁酸乙酯 .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(aminomethyl)-2-ethylbutanoate is 145.1995 . The structure of the compound can be represented by the SMILES string O=C(OCC)C(CN)CC .


Physical And Chemical Properties Analysis

Ethyl 2-(aminomethyl)-2-ethylbutanoate is a solid compound . It has a boiling point of 95-96℃ at 31 Torr .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

Ethyl 2-(aminomethyl)-2-ethylbutanoate: is used as a starting material for the synthesis of various pyrrolidine derivatives. These compounds are significant due to their presence in numerous bioactive molecules and pharmaceuticals. The pyrrolidine ring is a common motif in medicinal chemistry, and its derivatives are explored for their potential therapeutic properties .

Antiviral Drug Development

This compound has been utilized in the synthesis of novel antiviral agents. For instance, derivatives of Ethyl 2-(aminomethyl)-2-ethylbutanoate have been investigated for their efficacy against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. Some synthesized compounds have shown promising results, outperforming existing antiviral drugs in certain models .

Safety and Hazards

Ethyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is classified as a combustible solid . The flash point is not applicable . For safety, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-(aminomethyl)-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLOVNYPVLBMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564980
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-2-ethylbutanoate

CAS RN

90726-82-2
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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